molecular formula C25H21N3O3S2 B2546338 5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 727689-91-0

5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

Cat. No. B2546338
CAS RN: 727689-91-0
M. Wt: 475.58
InChI Key: PWLDDTVVEXGOAV-UHFFFAOYSA-N
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Description

5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H21N3O3S2 and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activities

The thieno[2,3-d]pyrimidine scaffold, closely related to the queried molecule, demonstrates potent dual inhibitory activities against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the folate pathway, which is targeted in cancer therapies. For instance, a study outlined the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines as potential dual inhibitors of TS and DHFR, highlighting the significance of this scaffold in medicinal chemistry (Gangjee et al., 2008).

Heterocyclic Compound Synthesis

The molecule features a complex heterocyclic structure that is valuable in the synthesis of diverse organic compounds. For example, research on the synthesis of 5H-pyrimido[5,4-b]indole derivatives from methyl 3-amino-1H-indole-2-carboxylates, which shares structural similarities with the queried molecule, emphasizes the role of such complex molecules in expanding the chemical space of heterocyclic compounds (Shestakov et al., 2009).

Biological Activity Exploration

The diverse functionalities present in the molecule offer a rich framework for exploring various biological activities. For instance, compounds with thieno[2,3-d]pyrimidine cores have been synthesized and evaluated for their insecticidal and antibacterial potential, indicating the broad spectrum of biological activities that can be investigated using such complex molecules (Deohate & Palaspagar, 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds related to the queried molecule have been a subject of study, with some compounds showing promising results against specific bacterial and fungal strains. This highlights the potential application of such molecules in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Microtubule Targeting Agents

Research has also delved into the design and synthesis of 4-substituted 5-methyl-furo[2,3-d]pyrimidines as microtubule targeting agents effective against multidrug-resistant cancer cells. This illustrates the potential therapeutic applications of molecules with similar structures in oncology (Devambatla et al., 2016).

properties

IUPAC Name

5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-4-11-28-24(30)22-17(20-10-9-14(2)31-20)12-32-23(22)27-25(28)33-13-19(29)21-15(3)26-18-8-6-5-7-16(18)21/h4-10,12,26H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLDDTVVEXGOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=C(NC5=CC=CC=C54)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-2-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

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